molecular formula C8H4Cl3F3O B6331066 4-(Trichloromethyl)-trifluoromethoxy-benzene CAS No. 1301738-75-9

4-(Trichloromethyl)-trifluoromethoxy-benzene

Cat. No.: B6331066
CAS No.: 1301738-75-9
M. Wt: 279.5 g/mol
InChI Key: CXNKRRMXEHALMS-UHFFFAOYSA-N
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Description

4-(Trichloromethyl)-trifluoromethoxy-benzene is an organic compound characterized by the presence of both trichloromethyl and trifluoromethoxy functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trichloromethyl)-trifluoromethoxy-benzene typically involves the introduction of trichloromethyl and trifluoromethoxy groups onto a benzene ring. One common method involves the reaction of a suitable benzene derivative with trichloromethyl and trifluoromethoxy reagents under controlled conditions. For example, the reaction of 4-hydroxybenzotrifluoride with trichloromethyl chloroformate in the presence of a base can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Trichloromethyl)-trifluoromethoxy-benzene can undergo various chemical reactions, including:

    Oxidation: The trichloromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the trichloromethyl group can yield corresponding hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl or trifluoromethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Hydrocarbons or alcohols.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Trichloromethyl)-trifluoromethoxy-benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 4-(Trichloromethyl)-trifluoromethoxy-benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trichloromethyl and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Trichloromethyl)benzonitrile: Similar in structure but with a nitrile group instead of a trifluoromethoxy group.

    4-(Trichloromethyl)phenol: Contains a hydroxyl group instead of a trifluoromethoxy group.

    4-(Trichloromethyl)benzaldehyde: Features an aldehyde group in place of the trifluoromethoxy group.

Uniqueness

4-(Trichloromethyl)-trifluoromethoxy-benzene is unique due to the presence of both trichloromethyl and trifluoromethoxy groups, which impart distinct chemical properties and reactivity

Properties

IUPAC Name

1-(trichloromethyl)-4-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3F3O/c9-7(10,11)5-1-3-6(4-2-5)15-8(12,13)14/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNKRRMXEHALMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(Cl)(Cl)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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